molecular formula C12H19NO3 B13069107 tert-Butyl N-[(1S)-6-oxospiro[3.3]heptan-1-yl]carbamate

tert-Butyl N-[(1S)-6-oxospiro[3.3]heptan-1-yl]carbamate

Katalognummer: B13069107
Molekulargewicht: 225.28 g/mol
InChI-Schlüssel: SICOGNDJJMZZND-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl N-[(1S)-6-oxospiro[3.3]heptan-1-yl]carbamate: is a chemical compound with the molecular formula C12H19NO3 It is known for its unique spirocyclic structure, which consists of a spiro[33]heptane ring system fused with a carbamate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(1S)-6-oxospiro[3.3]heptan-1-yl]carbamate typically involves the reaction of a spirocyclic ketone with tert-butyl carbamate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the carbamate to the ketone. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl N-[(1S)-6-oxospiro[3.3]heptan-1-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols .

Wissenschaftliche Forschungsanwendungen

Chemistry: tert-Butyl N-[(1S)-6-oxospiro[3.3]heptan-1-yl]carbamate is used as a building block in organic synthesis. Its unique spirocyclic structure makes it valuable for the construction of complex molecules and the development of new synthetic methodologies .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its spirocyclic core can impart desirable properties such as increased metabolic stability and improved binding affinity to biological targets .

Industry: The compound’s applications in industry include its use as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .

Wirkmechanismus

The mechanism by which tert-Butyl N-[(1S)-6-oxospiro[3.3]heptan-1-yl]carbamate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The spirocyclic structure can enhance the compound’s ability to interact with these targets through unique spatial arrangements and electronic properties .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: tert-Butyl N-[(1S)-6-oxospiro[3.3]heptan-1-yl]carbamate is unique due to its specific stereochemistry and the position of the carbamate group. This distinct structure can result in different reactivity and biological activity compared to similar compounds. Its spirocyclic core also contributes to its stability and potential as a versatile building block in synthetic chemistry .

Eigenschaften

Molekularformel

C12H19NO3

Molekulargewicht

225.28 g/mol

IUPAC-Name

tert-butyl N-[(7S)-2-oxospiro[3.3]heptan-7-yl]carbamate

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-9-4-5-12(9)6-8(14)7-12/h9H,4-7H2,1-3H3,(H,13,15)/t9-/m0/s1

InChI-Schlüssel

SICOGNDJJMZZND-VIFPVBQESA-N

Isomerische SMILES

CC(C)(C)OC(=O)N[C@H]1CCC12CC(=O)C2

Kanonische SMILES

CC(C)(C)OC(=O)NC1CCC12CC(=O)C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.